molecular formula C17H19Cl2N3O3 B5106556 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B5106556
M. Wt: 384.3 g/mol
InChI Key: AVZINKUKCGWUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the morpholinoethyl group via nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazolecarboxamides.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It serves as a lead compound in drug discovery, particularly for developing new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-MORPHOLINOETHYL)-4-ISOXAZOLECARBOXAMIDE include:

  • 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE
  • 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-PIPERIDINOETHYL)-4-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholinoethyl group, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3/c1-11-14(17(23)20-5-6-22-7-9-24-10-8-22)16(21-25-11)15-12(18)3-2-4-13(15)19/h2-4H,5-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZINKUKCGWUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.